beta-Ethoxybenzeneethanol

Description

Contextualizing beta-Ethoxyphenethyl Alcohol within the Beta-Functionalized Phenethyl Alcohol Class

Beta-ethoxyphenethyl alcohol is a member of the beta-functionalized phenethyl alcohols, a class of compounds that has attracted considerable interest in synthetic organic chemistry. Functionalization at the beta-position of the phenethyl alcohol scaffold allows for the introduction of diverse chemical properties and provides access to a wide range of molecular architectures. Research in this area is active, with studies focusing on the synthesis and application of various beta-substituted derivatives.

For example, the synthesis of β-phenethylamines, which are prevalent in biologically active molecules, has been a significant research focus. nih.gov Methods have been developed for the asymmetric C-H amination of phenethyl alcohol derivatives to produce valuable chiral β-amino alcohols. researchgate.net These reactions highlight the utility of the phenethyl alcohol backbone in creating stereochemically complex products. Further research has explored the synthesis of β-amino-phenylethanolamine and its derivatives for their potential biological activities. ontosight.ai The ability to modify the beta-position, as seen with the ethoxy group in beta-ethoxyphenethyl alcohol, is a key strategy for developing novel compounds. ontosight.airsc.org

Interdisciplinary Research Significance of Phenethyl Alcohol Derivatives in Synthetic and Mechanistic Chemistry

The broader family of phenethyl alcohol derivatives has significant interdisciplinary importance, particularly in synthetic and mechanistic chemistry. These compounds are not only targets for synthesis but also serve as versatile building blocks and probes for studying reaction mechanisms.

In synthetic chemistry, phenethyl alcohols are valuable precursors. For instance, derivatives of caffeic acid and phenethyl alcohol have been synthesized to create hybrids with potential applications, demonstrating the role of the phenethyl alcohol moiety in drug design and development. nih.gov The parent compound, 2-phenylethanol (B73330), is a key ingredient in fragrances and is also used as a preservative due to its antimicrobial properties. gminsights.comwikipedia.orgprocurementresource.com The synthesis of these derivatives often involves strategic modifications to the basic phenethyl alcohol structure to enhance or alter their properties. inchem.org

From a mechanistic standpoint, phenethyl alcohol and its substituted analogs are frequently used as model substrates to investigate the mechanisms of various chemical reactions. Studies on the oxidation of substituted phenethyl alcohols by transition metal complexes, such as manganese(III) sulfate, provide insights into the kinetics and electron-transfer processes involved. tandfonline.com Similarly, investigations into the silver(I)-catalyzed oxidation of phenethyl alcohols help to elucidate reaction pathways and the influence of substituents on reaction rates. scholarsresearchlibrary.com Theoretical calculations, such as those performed using Density Functional Theory (DFT), have been employed to clarify the mechanisms of reactions like the β-alkylation of alcohols, where phenethyl alcohol derivatives are key reactants. rsc.org These fundamental studies are crucial for the rational design of new catalysts and synthetic methodologies.

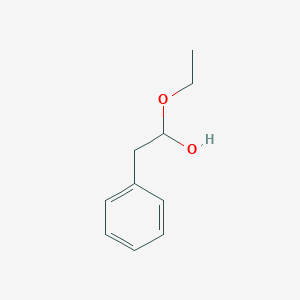

Structure

2D Structure

Properties

CAS No. |

36747-96-3 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-ethoxy-2-phenylethanol |

InChI |

InChI=1S/C10H14O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

QISVRAXIZYUGJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Beta Ethoxyphenethyl Alcohol and Its Structural Analogues

Enantioselective and Diastereoselective Synthetic Routes

The precise control of stereochemistry is paramount in modern synthetic chemistry, particularly for producing chiral β-functionalized alcohols. Enantioselective and diastereoselective routes provide access to optically pure isomers, which is often crucial for biological activity.

Chiral β-amino alcohols are vital structural components in natural products, pharmaceuticals, and chiral ligands. acs.org Consequently, numerous asymmetric methods have been developed for their synthesis. One powerful strategy is the dynamic kinetic resolution (DKR) of α-stereogenic-β-formyl amides through an asymmetric 2-aza-Cope rearrangement. nih.gov This method, catalyzed by chiral phosphoric acids, establishes vicinal stereogenic centers with high diastereo- and enantiocontrol. nih.gov

Another innovative approach involves a radical relay chaperone strategy, which enables the enantioselective and regioselective β-C–H amination of alcohols. nih.gov This multi-catalytic system uses a photocatalyst to selectively excite a chiral copper catalyst complex bound to an imidate-activated alcohol. nih.gov The process proceeds via a regioselective 1,5-hydrogen atom transfer (HAT), followed by stereoselective amination to afford a chiral oxazoline, which is then hydrolyzed to the enantioenriched β-amino alcohol. nih.gov This method effectively bypasses the thermodynamic preference for α C-H abstraction. nih.gov

Furthermore, Cr-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has emerged as a modular route to β-amino alcohols. acs.org This reaction proceeds through a radical-polar crossover mechanism involving an α-amino radical intermediate. acs.org A key feature is the chiral chromium catalyst's multifunctional role in the chemoselective reduction of the imine, rapid radical interception, and stereoselective addition to the aldehyde. acs.org

| Method | Catalyst/Reagent | Key Features |

| Asymmetric 2-Aza-Cope Rearrangement | Chiral Phosphoric Acids | Dynamic kinetic resolution of α-stereogenic-β-formyl amides; high diastereo- and enantioselectivity. nih.gov |

| Enantioselective Radical β-C–H Amination | Iridium Photocatalyst + Chiral Copper Catalyst | Radical relay chaperone strategy; overcomes thermodynamic bias for α-amination via 1,5-HAT. nih.gov |

| Asymmetric Cross Aza-Pinacol Coupling | Chiral Chromium Catalyst | Radical-polar crossover mechanism; catalyst plays a triple role in chemo- and stereoselection. acs.org |

The development of sophisticated chiral catalysts is the driving force behind stereocontrolled synthesis. For β-functionalized alcohols, dynamic kinetic resolution (DKR) based on Noyori–Ikariya asymmetric transfer hydrogenation (ATH) is a robust method for creating two contiguous chiral centers. nih.gov This strategy has been successfully applied to the synthesis of homochiral β-CF₃, β-SCF₃, and β-OCF₃ benzylic alcohols from racemic α-substituted ketones, achieving excellent stereoselectivity (cis/trans >99:1 and >99% ee). nih.gov

Lipases are also widely used in the kinetic resolution (KR) of racemic alcohols. mdpi.comencyclopedia.pub The combination of lipase-catalyzed transesterification with a metal catalyst that facilitates the in situ racemization of the less reactive alcohol enantiomer allows for a DKR process, theoretically achieving a 100% yield of a single enantiomer ester. encyclopedia.pub Both homogeneous and heterogeneous metal catalysts based on ruthenium, iron, and vanadium have been developed to make the DKR process more sustainable and applicable to a wider range of substrates. encyclopedia.pub

Polysaccharides have also been identified as effective asymmetric catalysts. For instance, water-soluble soy polysaccharide has been shown to catalyze the asymmetric amination of 1,2-epoxycyclohexane, demonstrating that biopolymers other than enzymes can induce enantioselectivity. researchgate.net

| Catalyst Type | Reaction Type | Substrates | Typical Selectivity |

| Noyori–Ikariya Ruthenium Catalysts | Asymmetric Transfer Hydrogenation (DKR) | Racemic α-substituted ketones | >99% ee, >99:1 dr. nih.gov |

| Lipase (e.g., CAL-B) + Metal Catalyst (e.g., Ru, V) | Dynamic Kinetic Resolution (DKR) | Racemic secondary alcohols | Up to >99% ee. encyclopedia.pub |

| Chiral Copper Complexes | Radical C-H Amination | Alcohols (via imidate intermediates) | Up to 95% ee. nih.gov |

| Chiral Phosphoric Acids | Asymmetric 2-Aza-Cope Rearrangement | Racemic β-formyl amides, homoallylic amines | High diastereo- and enantioselectivity. nih.gov |

Radical and Photoredox-Initiated Transformations

Radical and photoredox catalysis have opened new avenues for chemical synthesis, enabling reactions under mild conditions that were previously challenging. These methods are particularly useful for generating and functionalizing radical intermediates to construct β-functionalized alcohols.

Photo-induced radical relay strategies provide a powerful means to synthesize complex β-amino alcohol derivatives. nih.govorganic-chemistry.orgacs.orgresearchgate.net One such method involves a photoredox-catalyzed cascade reaction of styrenes or phenylacetylenes, enol derivatives, and O-acyl hydroxylamines. organic-chemistry.org The mechanism is initiated by the generation of a nitrogen-centered radical, which triggers a cascade, allowing for the construction of highly functionalized molecules with good regio- and chemoselectivity. organic-chemistry.orgacs.org

A related strategy employs a radical relay chaperone to achieve remote C(sp³)–H functionalization. nih.gov In the context of β-amino alcohol synthesis, an alcohol is temporarily converted into an imidate. nih.gov Under photocatalysis, this forms an N-centered radical that selectively abstracts a hydrogen atom from the β-position via a 1,5-HAT process. nih.gov This generates a carbon-centered radical at the target position, which can then be trapped to form the desired product, showcasing a method for precise, regioselective functionalization. nih.gov Cerium-catalyzed photoinduced ligand-to-metal charge transfer (LMCT) can similarly generate alkoxy radicals from free primary alcohols, which then undergo 1,5-HAT to enable δ-selective C(sp³)–H functionalization. chinesechemsoc.org

The combination of photoredox catalysis with transition metal catalysis, often termed metallaphotoredox, has enabled the cross-coupling of previously inert fragments like alcohols and carboxylic acids. nih.govacs.org These methods allow for the C(sp³)–C(sp³) cross-coupling of an alcohol-derived radical with a carboxylic acid-derived radical, facilitated by a nickel catalyst. acs.org This strategy is highly versatile, tolerating a wide array of functional groups and enabling the construction of congested carbon centers. acs.org

Nickel catalysis has also been employed in the Suzuki–Miyaura cross-coupling of aliphatic alcohol derivatives (as sulfonates) with aryl boronic acids. nih.gov This reaction proceeds through a stereoablative mechanism involving alkyl radical intermediates, providing a direct method for the arylation of alcohols. nih.gov Furthermore, the development of a one-pot protocol allows for the direct conversion of alcohols to their arylated products in a single step. nih.gov Such metal-catalyzed radical couplings represent a significant advance in leveraging abundant starting materials for complex molecule synthesis. wilddata.cn

Strategies Involving Ring-Opening Reactions of Cyclic Precursors for Beta-Functionalized Alcohols

The ring-opening of cyclic precursors, particularly epoxides, is one of the most direct and widely used methods for synthesizing β-functionalized alcohols. growingscience.commdpi.com The reaction of an epoxide with a nucleophile, such as an amine, alcohol, or azide, creates a 1,2-difunctionalized product with well-defined regiochemistry and, often, stereochemistry.

For precursors like styrene (B11656) oxide, nucleophilic attack can occur at either the sterically less hindered terminal carbon or the electronically activated benzylic carbon. growingscience.com The regioselectivity can be controlled by the choice of catalyst and reaction conditions. growingscience.comrroij.com A variety of catalysts, including Lewis acids (e.g., indium tribromide, antimony trichloride), heteropoly acids, and metal salts (e.g., CoCl₂, Zn(ClO₄)₂), have been shown to promote the efficient aminolysis of epoxides. rroij.comresearchgate.netorganic-chemistry.org Many of these reactions proceed with high regioselectivity, typically favoring attack at the benzylic position by amines to yield the corresponding β-amino alcohol. growingscience.com The development of solvent-free conditions and the use of reusable solid catalysts like sulfated tin oxide or sulfated zirconia further enhance the environmental friendliness and practicality of this methodology. growingscience.comrroij.com

| Catalyst/Condition | Epoxide Substrate | Nucleophile | Key Outcome |

| Sulfated Tin Oxide (STO) | Styrene Oxide | Aromatic Amines | High yield and regioselectivity for nucleophilic attack at the benzylic carbon. growingscience.com |

| Indium Tribromide (InBr₃) | Various Epoxides | Aromatic Amines | Mild and efficient method, regio- and chemoselective. rroij.com |

| Cobalt(II) Chloride (CoCl₂) | Oxiranes | Anilines | Mild and effective for regioselective ring-opening to give β-amino alcohols in good yields. rroij.com |

| Lithium Bromide (LiBr) | Epoxides | Amines | Inexpensive and efficient catalyst, providing an environmentally friendly method. rroij.com |

| No Catalyst (in Water) | Various Epoxides | Amines | Mild aminolysis with high selectivity and excellent yields in the absence of any catalyst. organic-chemistry.org |

| Cyanuric Chloride | Epoxides | Amines | Solvent-free conditions, short reaction times, and excellent yields with high regioselectivity. tandfonline.com |

Enzymatic Transformations and Biocatalysis for Phenethyl Alcohol Derivatives

Biocatalytic Production of Beta-Phenylethanol Analogues

The biocatalytic production of phenylethanol and its derivatives, such as tyrosol (p-hydroxyphenylethanol), is well-documented. These processes often utilize whole-cell biocatalysts or isolated enzymes to convert precursor molecules like L-phenylalanine or L-tyrosine. For instance, engineered Escherichia coli has been successfully used in enzymatic cascades to produce 2-phenylethanol (B73330) from L-phenylalanine with high conversion rates.

While no direct enzymatic synthesis of beta-ethoxyphenethyl alcohol from a corresponding ethoxy-substituted precursor has been detailed in published research, the existing pathways for other analogues provide a conceptual blueprint. A hypothetical biocatalytic route could involve the use of a non-natural, ethoxy-substituted aromatic amino acid as a starting material. This would necessitate a sequence of enzymatic reactions analogous to those observed in the production of phenylethanol, including transamination, decarboxylation, and reduction steps, catalyzed by enzymes capable of accommodating the ethoxy group.

| Precursor | Potential Biocatalytic Product | Key Enzyme Classes Involved |

| L-Phenylalanine | 2-Phenylethanol | Transaminases, Decarboxylases, Alcohol Dehydrogenases |

| L-Tyrosine | p-Hydroxyphenylethanol (Tyrosol) | Transaminases, Decarboxylases, Alcohol Dehydrogenases |

| 4-Ethoxy-L-phenylalanine (Hypothetical) | beta-Ethoxyphenethyl alcohol | Transaminases, Decarboxylases, Alcohol Dehydrogenases |

Enzyme Characterization and Engineering for Phenethyl Alcohol Substrate Specificity

The substrate specificity of enzymes is a critical factor in developing novel biocatalytic processes. Enzymes such as alcohol dehydrogenases (ADHs) and lipases, which are active on phenethyl alcohol, are prime candidates for characterization and engineering to accept ethoxy-substituted analogues. The active sites of these enzymes could be modified through protein engineering techniques like site-directed mutagenesis or directed evolution to enhance their affinity and catalytic efficiency towards beta-ethoxyphenethyl alcohol or its precursors.

For example, research has shown that the substrate specificity of certain enzymes can be altered to accommodate different substituents on the phenyl ring. By modifying amino acid residues within the active site, it is possible to create enzymatic pockets that are more amenable to the bulkier ethoxy group compared to a hydroxyl or methoxy (B1213986) group. Computational modeling and substrate docking studies could play a crucial role in identifying key residues for mutation to rationally design enzymes with the desired substrate specificity.

Cascade Biocatalysis for Complex Alcohol Transformations

For instance, a hypothetical cascade could involve the biotransformation of 4-ethoxystyrene. This would require a sequence of enzymes, potentially including a styrene (B11656) monooxygenase to form the corresponding epoxide, followed by an epoxide hydrolase and a reductase to yield beta-ethoxyphenethyl alcohol. While this specific cascade has not been reported, similar multi-enzyme systems have been developed for the conversion of styrene to phenylethanol. The feasibility of such a cascade for the ethoxy derivative would depend on the ability of the involved enzymes to process the substituted substrate.

Another potential cascade could involve the enzymatic esterification of beta-ethoxyphenethyl alcohol. Lipases are widely used for the synthesis of phenethyl esters, and it is plausible that they could also catalyze the reaction between beta-ethoxyphenethyl alcohol and various acyl donors to produce a range of valuable ethoxy-phenethyl esters.

| Reaction Type | Enzyme Class | Potential Transformation |

| Oxidation | Monooxygenase | 4-Ethoxystyrene -> 4-Ethoxystyrene oxide |

| Hydrolysis | Epoxide Hydrolase | 4-Ethoxystyrene oxide -> 1-(4-ethoxyphenyl)ethane-1,2-diol |

| Reduction | Reductase | 1-(4-ethoxyphenyl)ethane-1,2-diol -> beta-Ethoxyphenethyl alcohol |

| Esterification | Lipase | beta-Ethoxyphenethyl alcohol + Acyl Donor -> beta-Ethoxyphenethyl ester |

Role and Derivatization in Natural Product Chemistry and Compound Library Generation

Bio-inspired Synthetic Approaches Incorporating Phenethyl Alcohol Scaffolds

Bio-inspired synthesis aims to replicate nature's efficient methods for creating complex molecules. For the phenethyl alcohol scaffold, both biocatalytic and traditional chemical methods that mimic biological pathways are employed.

Microbial fermentation is a prominent bio-inspired route, often utilizing microorganisms like Saccharomyces cerevisiae (yeast). mdma.ch This process typically involves the biotransformation of L-phenylalanine, an amino acid, into 2-phenylethanol (B73330) through the Ehrlich pathway. researchgate.netresearchgate.net This biotechnological approach is valued for producing "natural" flavor and fragrance compounds. researchgate.net Advances in genetic engineering have enabled the development of recombinant microbial cells that overexpress specific enzymes to enhance the production of phenylethanol and its derivatives from various starting materials, including glucose or styrene (B11656). google.com

Chemical synthesis methods also draw inspiration from natural molecular building blocks. A common laboratory and industrial method is the reaction between phenylmagnesium bromide and ethylene (B1197577) oxide, a Grignard reaction that efficiently forms the carbon-carbon bond of the phenethyl scaffold. sciencemadness.org Another major industrial route is the Friedel-Crafts reaction between benzene (B151609) and ethylene oxide, which directly constructs the phenethyl skeleton. sciencemadness.orgwikipedia.org These methods, while not biological, use simple, fundamental building blocks to assemble the core scaffold found in nature.

Table 1: Comparison of Synthetic Approaches for Phenethyl Alcohol Scaffolds

| Synthetic Approach | Precursors | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Microbial Fermentation | L-phenylalanine, Glucose, Styrene | Yeast (S. cerevisiae), Recombinant Enzymes | Produces "natural" grade product, environmentally friendly. researchgate.netgoogle.com |

| Grignard Reaction | Phenylmagnesium bromide, Ethylene oxide | Not applicable | High efficiency for laboratory-scale synthesis. sciencemadness.org |

| Friedel-Crafts Reaction | Benzene, Ethylene oxide | Aluminum trichloride (B1173362) (AlCl₃) | Scalable for industrial production. wikipedia.orggoogle.com |

| Reduction of Phenylacetic Acid | Phenylacetic acid | Sodium borohydride, Iodine | Alternative chemical route. sciencemadness.org |

Functionalization of Phenethyl Alcohol Motifs in Natural Product Analogues

The phenethyl alcohol motif is a versatile template for creating a wide array of natural product analogues. The hydroxyl group and the aromatic ring are primary sites for functionalization, allowing for the synthesis of compounds with diverse properties. The addition of a beta-ethoxy group to form the titular compound is one such example of functionalization on the ethyl chain.

A straightforward and widely used method of functionalization is esterification . The reaction of phenethyl alcohol with various carboxylic acids or their derivatives (like acyl donors) produces phenethyl esters. nih.gov These esters are valuable as fragrance and flavor compounds, with sensory notes varying based on the attached fatty acid chain. nih.gov Enzymatic synthesis using lipases has been developed as an efficient and environmentally friendly alternative to chemical esterification for creating these analogues. nih.gov

More advanced techniques focus on the direct C–H functionalization of the aromatic ring. Recent research has demonstrated the meta-C–H arylation of phenethyl alcohol derivatives using palladium catalysis. nih.govresearchgate.net This method allows for the precise introduction of aryl groups at the meta position of the phenyl ring, a modification that is challenging to achieve through classical methods. This strategy provides a powerful tool for creating complex, bioactive molecules and diversifying natural product scaffolds. nih.govresearchgate.net Furthermore, the phenethyl alcohol moiety has been incorporated into polymeric nanogels through polymerization-induced self-assembly, demonstrating its utility in creating advanced materials with specific functions, such as antimicrobial activity. mdpi.com

Table 2: Selected Functionalization Reactions for Phenethyl Alcohol Motifs

| Reaction Type | Reagents/Catalysts | Functionalized Position | Resulting Compound Class |

|---|---|---|---|

| Esterification | Carboxylic acids, Acyl donors, Lipase | Hydroxyl group | Phenethyl esters. nih.govnih.gov |

| meta-C–H Arylation | Aryl iodides, Pd(OAc)₂, Pyridone ligand | Phenyl ring (meta position) | meta-Arylated phenethyl alcohol derivatives. nih.gov |

| Polymerization | Methacrylic anhydride, RAFT agents | Hydroxyl group (after conversion to monomer) | Phenethyl alcohol-based polymers/nanogels. mdpi.com |

| Oxidation | Oxidizing agents (e.g., chromic acid) | Carbon adjacent to hydroxyl group | Phenylacetic acid. chemicalbook.comsciencemadness.org |

Development of Chemical Libraries with Structural Diversity around Beta-Ethoxyphenethyl Alcohol Framework

A chemical library is a collection of diverse molecules used in high-throughput screening for drug discovery and other applications. The beta-ethoxyphenethyl alcohol framework is an ideal starting point for generating such libraries due to its multiple points for diversification. The inherent structural features—the aromatic ring, the flexible ethyl chain, the beta-ethoxy group, and the terminal hydroxyl group—can be systematically and independently modified.

The development of a chemical library around this scaffold would involve several strategies:

Modification of the Hydroxyl Group: The primary alcohol can be converted into a wide range of functional groups, including esters, ethers, amines, and halides. This allows for the exploration of how different polar and nonpolar groups at this position affect biological activity.

Derivatization of the Aromatic Ring: The phenyl ring can be substituted at the ortho, meta, and para positions with various substituents (e.g., halogens, alkyls, nitro groups, etc.) using established aromatic substitution reactions. This systematically alters the electronic and steric properties of the molecule.

Alteration of the Ethoxy Group: The ethyl portion of the ethoxy group could be varied (e.g., to methoxy (B1213986), propoxy, or more complex ethers) to probe the effect of chain length and steric bulk at the beta position.

Stereochemical Diversity: If chiral centers are introduced during synthesis, libraries containing different stereoisomers can be generated, which is crucial as biological systems often exhibit stereospecific interactions.

The use of alcohols as versatile and sustainable reagents for late-stage functionalization is a growing trend in chemistry, offering powerful opportunities for the development of diverse chemical libraries from scaffolds like beta-ethoxyphenethyl alcohol. rsc.org By applying a range of modern synthetic reactions in a combinatorial fashion, large and structurally diverse libraries can be assembled to explore new chemical space for potential therapeutic agents or materials.

Advanced Spectroscopic and Analytical Methodologies for Research on Beta Ethoxyphenethyl Alcohol

High-Resolution Spectroscopic Techniques for Isomeric Differentiation and Stereochemical Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural characterization of beta-ethoxyphenethyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of beta-ethoxyphenethyl alcohol.

¹H NMR spectroscopy provides information about the chemical environment of protons. For beta-ethoxyphenethyl alcohol, the spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) groups of the ethyl and phenethyl moieties, and the hydroxyl (-OH) proton. The coupling patterns between adjacent protons would confirm the connectivity of the carbon skeleton.

¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. The spectrum would show characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the ethoxy group, and the carbons of the phenethyl alcohol backbone.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further confirming the structural assignment. For instance, COSY would show correlations between the protons of the adjacent methylene groups, while HSQC would link each proton to its directly attached carbon atom.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of beta-ethoxyphenethyl alcohol. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is crucial for differentiating between isobaric compounds. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure, such as the loss of an ethoxy group or the cleavage of the bond between the alpha and beta carbons of the side chain.

Stereochemical Assignment of chiral beta-ethoxyphenethyl alcohol, which can exist as a pair of enantiomers, requires specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. phenomenex.comphenomenex.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com The choice of CSP and mobile phase is critical for achieving optimal resolution. csfarmacie.cz

NMR spectroscopy using chiral solvating agents or chiral shift reagents can also be used to differentiate between enantiomers. These reagents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for their quantification.

A summary of expected ¹H and ¹³C NMR chemical shifts for beta-ethoxyphenethyl alcohol is presented in the interactive table below, based on analogous structures like 2-phenoxyethanol. spectrabase.comnih.govchemicalbook.com

Expected NMR Data for beta-Ethoxyphenethyl alcohol

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Aromatic (ortho) | ~7.3 | ~129 |

| Aromatic (meta) | ~7.2 | ~121 |

| Aromatic (para) | ~6.9 | ~115 |

| -OCH₂- (phenethyl) | ~4.0 | ~70 |

| -CH₂OH | ~3.7 | ~62 |

| -OCH₂- (ethyl) | ~3.5 | ~66 |

| -CH₃ (ethyl) | ~1.2 | ~15 |

Chromatographic and Hyphenated Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions that synthesize beta-ethoxyphenethyl alcohol and for assessing the purity of the final product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both qualitative and quantitative analysis. academicjournals.org

Reaction Monitoring: By taking small aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. A typical reversed-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile. academicjournals.org

Purity Assessment: HPLC can effectively separate beta-ethoxyphenethyl alcohol from any unreacted starting materials, byproducts, or other impurities. The area of the peak corresponding to the desired product relative to the total area of all peaks provides a measure of its purity.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds.

Reaction Monitoring and Purity Assessment: Similar to HPLC, GC can be used to monitor reaction progress and determine product purity. A common setup involves a capillary column with a non-polar stationary phase and a flame ionization detector (FID).

Hyphenated Techniques , which couple a separation technique with a spectroscopic detection method, provide a higher level of analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of MS. researchgate.netresearchgate.netnih.gov As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main product as well as any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds. nih.govepa.gov It couples the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

The following interactive table summarizes typical chromatographic conditions for the analysis of compounds similar to beta-ethoxyphenethyl alcohol.

Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (220 nm) | Purity Assessment, Reaction Monitoring academicjournals.org |

| GC | Polydimethylsiloxane | Helium | FID | Purity Assessment of Volatile Components |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer | Identification of Products and Impurities researchgate.net |

| LC-MS | C18 Silica | Acetonitrile/Water with Formic Acid | Mass Spectrometer | Analysis of Reaction Intermediates nih.gov |

Structural Elucidation of Novel Beta-Ethoxyphenethyl Alcohol Derivatives and Intermediates

The synthesis of novel derivatives of beta-ethoxyphenethyl alcohol or the investigation of its synthetic pathways often involves the formation of new chemical entities and transient intermediates. The structural elucidation of these compounds is a critical step in chemical research and relies on a combination of advanced spectroscopic techniques.

The general workflow for structural elucidation involves:

Isolation and Purification: The novel derivative or intermediate is first isolated from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, from that, the molecular formula of the unknown compound.

Structural Fragment Identification: The fragmentation pattern in the mass spectrum provides initial clues about the structural components of the molecule.

Carbon-Hydrogen Framework Elucidation: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to piece together the complete carbon-hydrogen framework of the molecule. HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for establishing long-range correlations between protons and carbons, which helps to connect different structural fragments.

Confirmation of Functional Groups: Infrared (IR) spectroscopy is used to identify or confirm the presence of key functional groups, such as hydroxyls (-OH), ethers (-O-), or carbonyls (C=O), based on their characteristic absorption frequencies.

Stereochemical Determination: If the new compound is chiral, techniques like chiral chromatography or X-ray crystallography (if a suitable crystal can be obtained) are employed to determine its absolute stereochemistry.

For example, in the synthesis of a novel ester derivative of beta-ethoxyphenethyl alcohol, the appearance of a new carbonyl signal in the ¹³C NMR spectrum and a corresponding absorption band in the IR spectrum would confirm the successful esterification. The specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra would then be used to confirm the exact structure of the ester. Research into derivatives of similar compounds, such as 2-phenoxyethanol, has utilized these techniques to characterize new molecules. researchgate.netgoogle.com

The interactive table below provides an example of the kind of spectroscopic data that would be used to characterize a hypothetical novel derivative, beta-ethoxyphenethyl acetate (B1210297).

Spectroscopic Data for a Hypothetical Derivative: beta-Ethoxyphenethyl Acetate

| Technique | Observed Data | Interpretation |

|---|---|---|

| HRMS | [M+H]⁺ peak corresponding to C₁₂H₁₇O₃ | Confirms molecular formula |

| IR (cm⁻¹) | ~1735 | Presence of an ester carbonyl group |

| ¹³C NMR (ppm) | ~171 | Ester carbonyl carbon |

| ¹H NMR (ppm) | ~2.1 (singlet, 3H) | Methyl protons of the acetate group |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying beta-Ethoxyphenethyl alcohol in biological matrices, and how do preanalytical factors influence accuracy?

- Methodological Answer : Beta-Ethoxyphenethyl alcohol can be quantified using solid-phase extraction (SPE) coupled with HPLC-MS/MS, which ensures high sensitivity and specificity. Preanalytical factors such as sample storage temperature, anticoagulant choice, and matrix effects (e.g., hemolysis) must be standardized to avoid degradation or contamination. For instance, sodium fluoride is recommended to inhibit enzymatic activity in blood samples, and storage at -80°C preserves stability . Internal standards like deuterated analogs (e.g., beta-Ethoxyphenethyl alcohol-d4) should be used to correct for recovery variations during extraction .

Q. What synthetic routes are optimal for beta-Ethoxyphenethyl alcohol, and how can reaction conditions minimize by-products?

- Methodological Answer : A two-step synthesis is typical: (1) Friedel-Crafts alkylation of phenol with ethylene oxide to form phenethyl alcohol, followed by (2) ethoxylation using ethyl bromide or ethyl tosylate in the presence of a base (e.g., NaOH). Reaction optimization includes controlling temperature (40–60°C) to avoid over-ethoxylation and using anhydrous conditions to prevent hydrolysis. Catalysts like tetrabutylammonium bromide improve yield by enhancing nucleophilic substitution efficiency . Purity is verified via GC-MS or NMR to confirm the absence of unreacted intermediates or di-ethoxylated by-products.

Q. How does beta-Ethoxyphenethyl alcohol interact with lipid bilayers in cellular models, and what experimental designs are suitable for assessing membrane permeability?

- Methodological Answer : Fluorescence anisotropy and differential scanning calorimetry (DSC) are used to study lipid bilayer interactions. For permeability assays, artificial membranes (e.g., PAMPA) or Caco-2 cell monolayers are employed. Beta-Ethoxyphenethyl alcohol’s logP value (predicted ~1.5) suggests moderate hydrophobicity, requiring LC-MS/MS to quantify transcellular transport. Control experiments should include membrane integrity markers (e.g., transepithelial electrical resistance) to distinguish passive diffusion from active transport .

Advanced Research Questions

Q. What metabolic pathways are implicated in beta-Ethoxyphenethyl alcohol biotransformation, and how can in vitro models elucidate its pharmacokinetics?

- Methodological Answer : Primary human hepatocytes or microsomal incubations are used to identify phase I (oxidation via CYP2E1/CYP3A4) and phase II (glucuronidation) metabolites. LC-HRMS with isotopic labeling (e.g., ¹³C-ethanol) tracks ethoxy group cleavage. Kinetic parameters (Km, Vmax) are derived using Michaelis-Menten plots, while siRNA knockdown of specific enzymes confirms metabolic routes. Co-incubation with inhibitors (e.g., 4-methylpyrazole for alcohol dehydrogenase) isolates competing pathways .

Q. How can discrepancies in beta-Ethoxyphenethyl alcohol concentration data between enzymatic assays and chromatographic methods be resolved?

- Methodological Answer : Enzymatic assays (e.g., alcohol oxidase-peroxidase) may cross-react with structurally similar alcohols (e.g., benzyl alcohol), leading to false positives. To resolve discrepancies:

- Perform parallel analyses using GC-FID or HPLC-MS/MS for specificity .

- Validate enzymatic kits with spiked recovery experiments in the target matrix (e.g., plasma).

- Apply statistical tools (Bland-Altman plots) to quantify systematic biases and adjust calibration curves accordingly .

Q. What methodological approaches assess beta-Ethoxyphenethyl alcohol’s role in modulating oxidative stress biomarkers in neuronal cell lines?

- Methodological Answer : Quantify biomarkers like 8-isoprostane (lipid peroxidation) and 8-hydroxy-2’-deoxyguanosine (DNA oxidation) via LC-MS/MS after exposing SH-SY5Y cells to beta-Ethoxyphenethyl alcohol. Include antioxidants (e.g., N-acetylcysteine) as controls to confirm oxidative mechanisms. Transcriptomic profiling (RNA-seq) identifies upregulated pathways (e.g., Nrf2/ARE), while Seahorse assays measure mitochondrial ROS production. Data normalization to cell viability (MTT assay) is critical to distinguish toxicity from oxidative stress .

Data Analysis and Interpretation

Q. How should researchers design experiments to address contradictory findings on beta-Ethoxyphenethyl alcohol’s neuroprotective vs. neurotoxic effects?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (nM to mM) to identify thresholds for toxicity.

- Time-Course Studies : Assess acute (24–48 hr) vs. chronic (7–14 day) exposures.

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map mechanistic pathways.

- Meta-Analysis : Compare datasets across studies using standardized effect sizes and heterogeneity tests (e.g., I² statistic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.